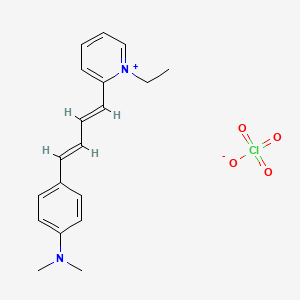![molecular formula C10H13N3O B12086877 N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of furan derivatives with pyrazole derivatives under specific conditions. One common method involves the alkylation of 1-methyl-1H-pyrazol-3-amine with 2-furyl ethyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furan and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and is studied for its anticancer properties.
[2-amino-1-(furan-2-yl)ethyl]dimethylamine: Another furan-containing compound with potential biological activities.
Uniqueness
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-[1-(furan-2-yl)ethyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-8(9-4-3-7-14-9)11-10-5-6-13(2)12-10/h3-8H,1-2H3,(H,11,12) |
InChI-Schlüssel |
ZYMRRAKZCGUMLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CO1)NC2=NN(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)
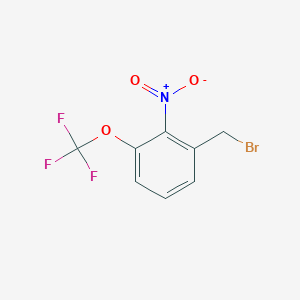
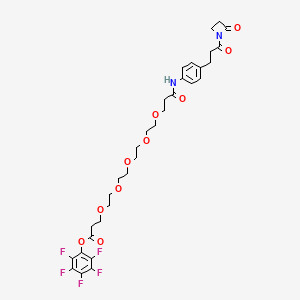



![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
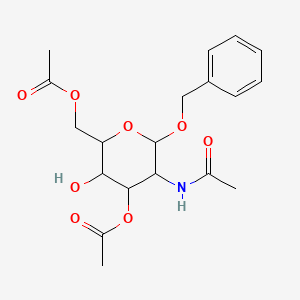
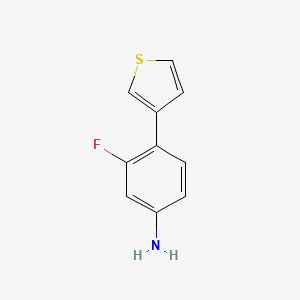
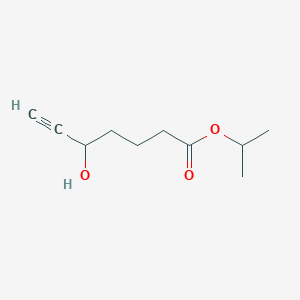

![4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol](/img/structure/B12086866.png)
